1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)
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Overview
Description
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt): is a functionalized polyethylene glycol (PEG) conjugated lipid. This compound is known for its applications in drug delivery systems, particularly in the preparation of amine-functionalized vesicles and liposomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt) involves multiple stepsThe final step involves the incorporation of the amine group through a reaction with ethylenediamine.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale esterification and coupling reactions, followed by purification steps such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups.
Reduction: Reduction reactions can occur at the ester and amide linkages.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ester sites
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products:
Scientific Research Applications
Chemistry: The compound is used in the synthesis of functionalized lipids and polymers, which are essential in the development of advanced materials and nanotechnology.
Biology: In biological research, it is used to create liposomes and vesicles for drug delivery, enabling targeted delivery of therapeutic agents to specific cells or tissues.
Medicine: The compound is crucial in the formulation of drug delivery systems, particularly for the delivery of anticancer drugs and vaccines. Its ability to form stable vesicles enhances the bioavailability and efficacy of the drugs.
Industry: In the industrial sector, it is used in the production of coatings, adhesives, and surfactants due to its amphiphilic nature.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable vesicles and liposomes. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The PEG moiety enhances the solubility and stability of the compound, while the amine group allows for further functionalization and conjugation with other molecules.
Comparison with Similar Compounds
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (ammonium salt)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (ammonium salt)
Uniqueness: What sets 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt) apart from similar compounds is its specific functional groups that allow for versatile applications in drug delivery and material science. The presence of both amine and PEG moieties provides unique properties such as enhanced solubility, stability, and the ability to form stable vesicles and liposomes.
Properties
IUPAC Name |
[3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCGEUZSOVJLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H93N4O10P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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